molecular formula C18H18N4O3S B2810365 (E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1448139-03-4

(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No. B2810365
M. Wt: 370.43
InChI Key: WIWRMFCLULZGBT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoinduced Oxidative Annulation

Research on photoinduced direct oxidative annulation involving compounds related to furan and thiophene demonstrates innovative synthetic pathways to highly functionalized polyheterocyclic compounds. These studies highlight the utility of such compounds in constructing complex molecular architectures without the need for transition metals and oxidants, leveraging the excited-state intramolecular proton transfer (ESIPT) phenomenon for the synthesis of analogues with significant structural complexity (Zhang et al., 2017).

Synthesis and Biological Study

Another area of application involves the synthesis and biological evaluation of triazole derivatives, such as those incorporating the furan-2-yl moiety. These studies report on novel heterocyclic compounds synthesized for potential antibacterial and antifungal activities, indicating the relevance of such structures in developing new antimicrobial agents (Patel et al., 2015).

Antibacterial, Antiurease, and Antioxidant Activities

Research also extends to the evaluation of antibacterial, antiurease, and antioxidant activities of triazole Schiff base and amine derivatives, suggesting the potential of these compounds in medicinal chemistry for the treatment or management of various diseases and conditions. This underlines the importance of triazole and related compounds in drug discovery and biological applications (Sokmen et al., 2014).

Advanced Organic Synthesis

Further studies on the synthesis of geminally activated nitro dienes involving furan and thiophene highlight advanced techniques in organic synthesis, offering pathways to novel compounds with potential application in various fields of chemistry and materials science (Baichurin et al., 2019).

properties

IUPAC Name

(E)-N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-16(8-7-14-3-1-11-25-14)19-9-10-21-18(24)22(13-5-6-13)17(20-21)15-4-2-12-26-15/h1-4,7-8,11-13H,5-6,9-10H2,(H,19,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWRMFCLULZGBT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C=CC3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)/C=C/C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide

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